molecular formula C9H9N3O2 B3219446 methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylate CAS No. 1190318-65-0

methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Cat. No.: B3219446
CAS No.: 1190318-65-0
M. Wt: 191.19 g/mol
InChI Key: QLOQIZGKQQUHFE-UHFFFAOYSA-N
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Description

Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, with an amino group at the 3-position and a carboxylate ester group at the 5-position. This structural configuration imparts significant chemical reactivity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by its fusion with a pyridine ring. The amino group is introduced through nitration and subsequent reduction reactions, while the carboxylate ester group is added via esterification reactions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction environment, as well as using catalysts to accelerate the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitro derivatives, halogenated compounds, and various substituted pyrrolopyridines. These products can be further modified to create a wide range of derivatives with different chemical and physical properties .

Scientific Research Applications

Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical reactivity and potential for diverse applications. The presence of both an amino group and a carboxylate ester group allows for versatile chemical modifications and interactions with various biological targets .

Properties

IUPAC Name

methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)7-3-2-6-8(12-7)5(10)4-11-6/h2-4,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOQIZGKQQUHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)NC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101207854
Record name Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190318-65-0
Record name Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190318-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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